2-[[(mercaptoacetyl)oxy]methyl]-2-methyl-1,3-propanediyl bis(mercaptoacetate) 2-[[(mercaptoacetyl)oxy]methyl]-2-methyl-1,3-propanediyl bis(mercaptoacetate)
Brand Name: Vulcanchem
CAS No.: 10193-98-3
VCID: VC0167835
InChI: InChI=1S/C11H18O6S3/c1-11(5-15-8(12)2-18,6-16-9(13)3-19)7-17-10(14)4-20/h18-20H,2-7H2,1H3
SMILES: CC(COC(=O)CS)(COC(=O)CS)COC(=O)CS
Molecular Formula: C11H18O6S3
Molecular Weight: 342.5 g/mol

2-[[(mercaptoacetyl)oxy]methyl]-2-methyl-1,3-propanediyl bis(mercaptoacetate)

CAS No.: 10193-98-3

Main Products

VCID: VC0167835

Molecular Formula: C11H18O6S3

Molecular Weight: 342.5 g/mol

2-[[(mercaptoacetyl)oxy]methyl]-2-methyl-1,3-propanediyl bis(mercaptoacetate) - 10193-98-3

CAS No. 10193-98-3
Product Name 2-[[(mercaptoacetyl)oxy]methyl]-2-methyl-1,3-propanediyl bis(mercaptoacetate)
Molecular Formula C11H18O6S3
Molecular Weight 342.5 g/mol
IUPAC Name [2-methyl-3-(2-sulfanylacetyl)oxy-2-[(2-sulfanylacetyl)oxymethyl]propyl] 2-sulfanylacetate
Standard InChI InChI=1S/C11H18O6S3/c1-11(5-15-8(12)2-18,6-16-9(13)3-19)7-17-10(14)4-20/h18-20H,2-7H2,1H3
Standard InChIKey OMGUQSBVDSVSQB-UHFFFAOYSA-N
SMILES CC(COC(=O)CS)(COC(=O)CS)COC(=O)CS
Canonical SMILES CC(COC(=O)CS)(COC(=O)CS)COC(=O)CS
PubChem Compound 82440
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator